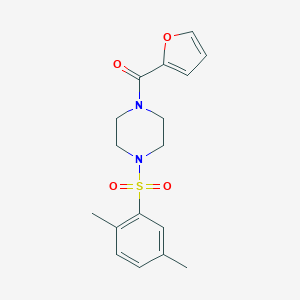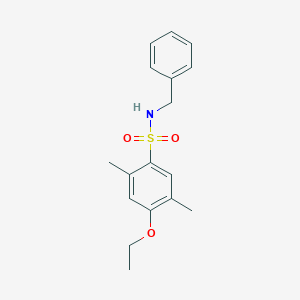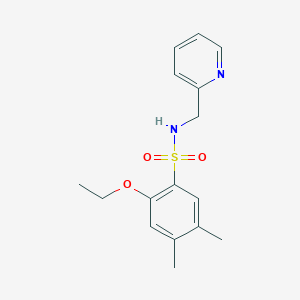
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as E2046, is a compound that has gained significant attention in the scientific community due to its potential application in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in promoting cancer cell survival and metastasis. By inhibiting CAIX, this compound may induce cancer cell death and prevent tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and long half-life. This compound has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in aqueous solutions. This compound also has good stability, making it suitable for long-term storage. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Another direction is to further investigate the mechanism of action of this compound and its potential for combination therapy with other anticancer agents. Additionally, future studies could focus on the use of this compound for the treatment of specific types of cancer and the development of targeted drug delivery systems for this compound.
Conclusion
In conclusion, this compound is a promising compound with potential application in cancer treatment. Its low toxicity, good pharmacokinetic properties, and ability to inhibit tumor growth make it an attractive candidate for further research and development. With continued investigation, this compound may become a valuable addition to the arsenal of anticancer agents available to clinicians.
Synthesemethoden
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process starting from 2-aminopyridine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-4,5-dimethylbenzenesulfonyl chloride to form the sulfonamide. The final step involves the deprotection of the Boc group to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cancer cell death through apoptosis and autophagy. Additionally, this compound has demonstrated the ability to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUGCYSTRXFOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
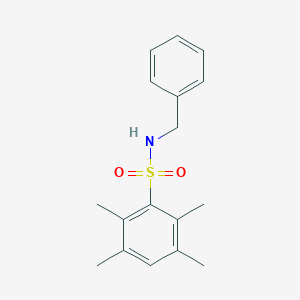
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

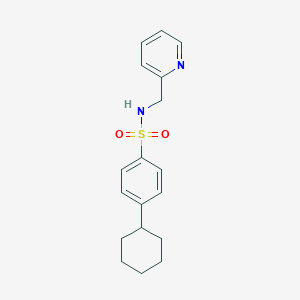



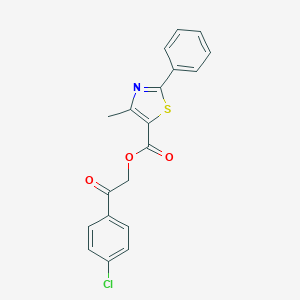
![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)
